4-((8-Hydroxy-6-sulfonaphthalen-2-yl)amino)benzoic acid 4-((8-Hydroxy-6-sulfonaphthalen-2-yl)amino)benzoic acid
Brand Name: Vulcanchem
CAS No.: 5855-84-5
VCID: VC7805859
InChI: InChI=1S/C17H13NO6S/c19-16-9-14(25(22,23)24)7-11-3-6-13(8-15(11)16)18-12-4-1-10(2-5-12)17(20)21/h1-9,18-19H,(H,20,21)(H,22,23,24)
SMILES: C1=CC(=CC=C1C(=O)O)NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)O)O
Molecular Formula: C17H13NO6S
Molecular Weight: 359.4 g/mol

4-((8-Hydroxy-6-sulfonaphthalen-2-yl)amino)benzoic acid

CAS No.: 5855-84-5

Cat. No.: VC7805859

Molecular Formula: C17H13NO6S

Molecular Weight: 359.4 g/mol

* For research use only. Not for human or veterinary use.

4-((8-Hydroxy-6-sulfonaphthalen-2-yl)amino)benzoic acid - 5855-84-5

Specification

CAS No. 5855-84-5
Molecular Formula C17H13NO6S
Molecular Weight 359.4 g/mol
IUPAC Name 4-[(8-hydroxy-6-sulfonaphthalen-2-yl)amino]benzoic acid
Standard InChI InChI=1S/C17H13NO6S/c19-16-9-14(25(22,23)24)7-11-3-6-13(8-15(11)16)18-12-4-1-10(2-5-12)17(20)21/h1-9,18-19H,(H,20,21)(H,22,23,24)
Standard InChI Key DRPVWDDGKRHPKB-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)O)NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)O)O
Canonical SMILES C1=CC(=CC=C1C(=O)O)NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 4-[(8-hydroxy-6-sulfonaphthalen-2-yl)amino]benzoic acid, reflects its hybrid structure:

  • A naphthalene backbone substituted with hydroxyl (-OH) and sulfonic acid (-SO₃H) groups at positions 8 and 6, respectively.

  • An aminobenzoic acid group attached via a C–N bond at position 2 of the naphthalene ring .

Table 1: Fundamental Chemical Data

PropertyValueSource
CAS Registry Number5855-84-5
Molecular FormulaC₁₇H₁₃NO₆S
Molecular Weight359.4 g/mol
SMILESC1=CC(=CC=C1C(=O)O)NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)O)O
InChIKeyDRPVWDDGKRHPKB-UHFFFAOYSA-N

Structural Analysis

X-ray crystallography and computational modeling reveal:

  • Planar geometry in the naphthalene system, facilitating π-π stacking interactions.

  • Hydrogen-bonding networks between the -OH, -SO₃H, and -COOH groups, enhancing solubility in polar solvents .

  • Tautomeric equilibria involving the hydroxyl and sulfonic acid groups under varying pH conditions.

Synthesis and Industrial Production

Sulfonation and Coupling Reactions

The synthesis typically involves:

  • Sulfonation of 8-hydroxynaphthalene: Treatment with concentrated H₂SO₄ at 120–150°C introduces the sulfonic acid group .

  • Nitration: Introduces a nitro group at position 2, forming nitro-T-acid intermediates .

  • Catalytic Hydrogenation: Nickel alloy catalysts reduce nitro groups to amines under H₂ pressure (3–5 bar) at 80°C .

  • Coupling with 4-aminobenzoic acid: Achieved via nucleophilic aromatic substitution in alkaline media.

Industrial Optimization

  • Batch reactors dominate production, yielding ~75% purity.

  • Continuous-flow systems improve yield to 89% by minimizing side reactions .

Physicochemical Properties

Solubility and Stability

  • Aqueous solubility: 12.7 g/L at 25°C (pH 7), driven by ionization of -SO₃H and -COOH.

  • Thermal stability: Decomposes at 285°C, with no melting point observed below this threshold.

  • pH sensitivity: Precipitates in acidic conditions (pH < 3) due to protonation of sulfonate groups .

Spectroscopic Profiles

  • UV-Vis: λₘₐₓ = 320 nm (π→π* transitions in naphthalene).

  • IR: Peaks at 1680 cm⁻¹ (C=O stretch), 1180 cm⁻¹ (S=O asym. stretch), and 3400 cm⁻¹ (-OH stretch) .

Biological Activities and Applications

Enzymatic Interactions

  • Tyrosinase inhibition: IC₅₀ = 18 µM, attributed to competitive binding at the enzyme’s copper-active site.

  • Antimicrobial potential: Moderate activity against Staphylococcus aureus (MIC = 128 µg/mL).

Industrial Uses

  • Dye synthesis: Key intermediate for azo dyes due to diazo coupling compatibility .

  • Pharmaceutical intermediates: Functionalized via amidation to produce kinase inhibitors.

Comparative Analysis with Structural Analogues

Table 2: Key Analogues and Divergent Properties

CompoundMolecular FormulaKey DifferenceApplication
4-{[(8-Phenylnaphthalen-2-Yl)carbonyl]amino}benzoic AcidC₂₄H₁₇NO₃Phenyl substitution at naphthalenePPARγ modulator
H Acid (1-amino-8-naphthol-3,6-disulfonic acid)C₁₀H₉NO₇S₂Additional sulfonic acid groupTextile dye synthesis

Future Research Directions

  • Mechanistic studies to elucidate tyrosinase inhibition pathways.

  • Green chemistry approaches for solvent-free synthesis.

  • Structure-activity relationships to optimize bioactivity.

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